6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
CAS No.: 1263285-23-9
Cat. No.: VC0087406
Molecular Formula: C9H5ClN4
Molecular Weight: 204.617
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263285-23-9 |
|---|---|
| Molecular Formula | C9H5ClN4 |
| Molecular Weight | 204.617 |
| IUPAC Name | 6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
| Standard InChI | InChI=1S/C9H5ClN4/c10-9-8-7(12-4-13-9)5-1-2-11-3-6(5)14-8/h1-4,14H |
| Standard InChI Key | UDEVACVSZKEPNC-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C3=C(N2)C(=NC=N3)Cl |
Introduction
6-Chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a heterocyclic compound with a unique tricyclic structure. This compound is characterized by its intricate arrangement of nitrogen atoms within fused ring systems and a chlorine atom attached to the molecular framework. Such structural features make it an interesting subject for research in organic chemistry and drug discovery due to its potential biological activity and chemical reactivity.
Structural Features
The systematic name of the compound highlights its complex tricyclic structure, which includes:
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Four nitrogen atoms forming part of the fused ring system.
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A chlorine atom at the sixth position.
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Six conjugated double bonds, contributing to aromaticity and stability.
The molecular formula is C8H6ClN5, and its structure is classified under tetrazatricyclic compounds due to the presence of multiple nitrogen atoms in the fused rings.
Synthesis
The synthesis of 6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multistep reactions using precursors rich in nitrogen functionality:
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Starting materials often include aminoguanidines or related compounds.
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Cyclization reactions are employed to form the tricyclic framework.
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Chlorination is introduced at specific stages to ensure selective substitution at the sixth position.
Biological Significance
Heterocyclic compounds like this one are widely studied for their biological activities:
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Anticancer Potential: Similar nitrogen-rich tricyclic compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer) .
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Antimicrobial Activity: The presence of multiple nitrogen atoms often enhances interactions with microbial enzymes or DNA.
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Drug Design: Its structural similarity to bioactive molecules makes it a candidate for drug discovery programs targeting diseases such as cancer or bacterial infections.
Applications
The applications of this compound are diverse:
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Pharmaceutical Research: It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
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Material Science: Its stability and electronic properties make it suitable for use in organic electronics or as a ligand in coordination chemistry.
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Synthetic Chemistry: It acts as an intermediate in synthesizing other complex heterocyclic compounds.
Research Findings
Studies on related compounds provide insights into its potential:
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Structure-Activity Relationship (SAR) studies reveal that introducing electron-donating or withdrawing groups can significantly alter biological activity .
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Computational modeling indicates strong binding affinities with biological targets such as enzymes or receptors due to the nitrogen-rich framework .
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C8H6ClN5 |
| Molecular Weight | ~207 g/mol |
| Functional Groups | Chlorine atom; Nitrogen-rich fused rings |
| Solubility | Moderately soluble in polar organic solvents |
| Biological Activities | Anticancer; Antimicrobial |
| Synthesis Method | Multistep cyclization involving aminoguanidines |
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